6-スルファトキシメラトニンのナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

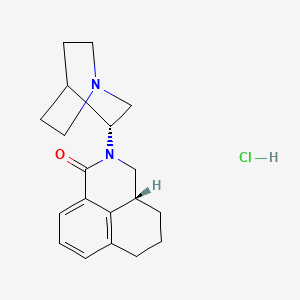

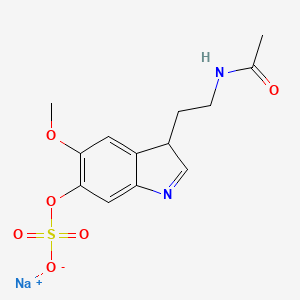

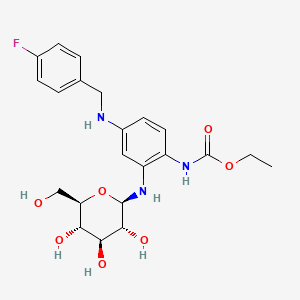

6-Sulfatoxy Melatonin Sodium Salt is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates the sleep-wake cycle. This compound is the sodium salt form of 6-sulfatoxy melatonin, which is a principal metabolite of melatonin. It is commonly used in scientific research to measure melatonin production and to study circadian rhythms .

科学的研究の応用

6-Sulfatoxy Melatonin Sodium Salt has a wide range of applications in scientific research:

作用機序

Target of Action

6-Sulfatoxy Melatonin Sodium Salt is a metabolite of melatonin . Melatonin is an important circadian regulator that signals the length of day and night . It also has antioxidant properties and modulates antioxidant enzymes and the immune system .

Mode of Action

It is known that melatonin, the parent compound, acts through different molecular pathways . The best characterized pathway is the activation of two types of membrane-specific receptors .

Biochemical Pathways

Melatonin influences fundamental biological processes . It synchronizes central but also peripheral oscillators (fetal adrenal gland, pancreas, liver, kidney, heart, lung, fat, gut, etc.), allowing temporal organization of biological functions through circadian rhythms (24-hour cycles) in relation to periodic environmental changes .

Pharmacokinetics

It is known that measuring the melatonin metabolite 6-sulfatoxymelatonin in urine can estimate melatonin production .

Result of Action

Melatonin, the parent compound, has various physiological effects, including detoxification of free radicals and antioxidant actions, bone formation and protection, reproduction, and cardiovascular, immune or body mass regulation .

Action Environment

The action of 6-Sulfatoxy Melatonin Sodium Salt is likely influenced by environmental factors. For instance, it is soluble in water and stable under acidic and alkaline conditions . It is relatively stable but needs to be stored in dry, light-protected, and low-temperature conditions .

Safety and Hazards

For safety measures, it is recommended to use dry chemical, carbon dioxide or alcohol-resistant foam in case of fire. A self-contained breathing apparatus should be worn for firefighting if necessary . The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

生化学分析

Biochemical Properties

6-Sulfatoxy Melatonin Sodium Salt plays a role in biochemical reactions, particularly as a metabolite of melatonin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of circadian rhythm, influencing fundamental biological processes . The nature of these interactions is complex and involves a variety of biochemical pathways .

Cellular Effects

The effects of 6-Sulfatoxy Melatonin Sodium Salt on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of circadian rhythms in cells, which is crucial for maintaining the body’s internal clock .

Molecular Mechanism

At the molecular level, 6-Sulfatoxy Melatonin Sodium Salt exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the modulation of antioxidant enzymes and the immune system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Sulfatoxy Melatonin Sodium Salt change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been observed that urinary 6-Sulfatoxy Melatonin Sodium Salt levels decrease with age .

Dosage Effects in Animal Models

The effects of 6-Sulfatoxy Melatonin Sodium Salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, melatonin treatment has been shown to produce profound antinociceptive effects in animal models .

Metabolic Pathways

6-Sulfatoxy Melatonin Sodium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This includes effects on metabolic flux or metabolite levels . For instance, it is involved in the tryptophan metabolism pathway .

Transport and Distribution

6-Sulfatoxy Melatonin Sodium Salt is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 6-Sulfatoxy Melatonin Sodium Salt and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: 6-Sulfatoxy Melatonin Sodium Salt can be synthesized by reacting melatonin with sulfuric acid. The reaction involves the sulfonation of melatonin to form 6-sulfatoxy melatonin, which is then neutralized with sodium hydroxide to produce the sodium salt .

Industrial Production Methods: In industrial settings, the production of 6-Sulfatoxy Melatonin Sodium Salt involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reacting melatonin with sulfuric acid: under controlled temperature and pH conditions.

Neutralizing the resulting 6-sulfatoxy melatonin: with sodium hydroxide.

Purification: through crystallization or other separation techniques to obtain the final product.

化学反応の分析

Types of Reactions: 6-Sulfatoxy Melatonin Sodium Salt primarily undergoes:

Hydrolysis: The compound can be hydrolyzed to release melatonin and sulfuric acid.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Substitution: The sulfonate group can be substituted under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Substitution: Nucleophiles in the presence of catalysts.

Major Products:

Hydrolysis: Melatonin and sulfuric acid.

Oxidation: Oxidized derivatives of melatonin.

Substitution: Various substituted melatonin derivatives depending on the nucleophile used.

類似化合物との比較

Melatonin: The parent compound, directly involved in regulating circadian rhythms.

6-Hydroxymelatonin: An intermediate in the metabolic pathway of melatonin.

N-acetylserotonin: A precursor to melatonin in the biosynthetic pathway.

Uniqueness: 6-Sulfatoxy Melatonin Sodium Salt is unique in its role as a stable, measurable metabolite of melatonin. Unlike melatonin, which fluctuates rapidly, 6-sulfatoxy melatonin provides a more consistent measure of melatonin production over time. This makes it particularly valuable in research and clinical diagnostics .

特性

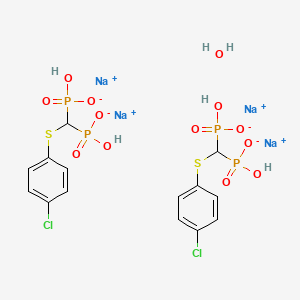

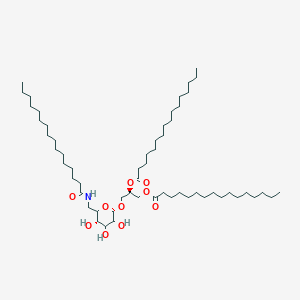

| { "Design of the Synthesis Pathway": "The synthesis of 6-Sulfatoxy Melatonin Sodium Salt can be achieved through a multi-step process involving the protection of melatonin and subsequent sulfation of the protected melatonin. The final product can then be deprotected to yield the desired compound.", "Starting Materials": ["Melatonin", "Sodium Sulfate", "Sodium Hydroxide", "Acetic Anhydride", "Methanol", "Water"], "Reaction": ["Step 1: Protection of Melatonin - Melatonin is dissolved in methanol and reacted with acetic anhydride to form the acetyl-protected melatonin.", "Step 2: Sulfation of Protected Melatonin - The acetyl-protected melatonin is dissolved in water and reacted with sodium sulfate and sodium hydroxide to form the sulfated product.", "Step 3: Deprotection of Sulfated Product - The sulfated product is dissolved in methanol and reacted with sodium hydroxide to remove the acetyl protecting group and yield 6-Sulfatoxy Melatonin Sodium Salt."] } | |

CAS番号 |

76290-78-3 |

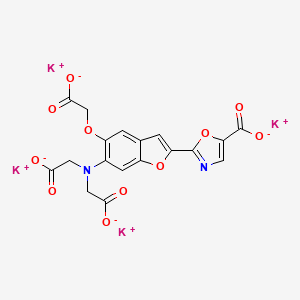

分子式 |

C13H15N2NaO6S |

分子量 |

350.32 g/mol |

IUPAC名 |

sodium;[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] sulfate |

InChI |

InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1 |

InChIキー |

RRAMWSGKMQYWPL-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCC1C=NC2=CC(=C(C=C12)OC)OS(=O)(=O)[O-].[Na+] |

正規SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |

同義語 |

N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium; 6-(Sulfonyloxy)melatonin Sodium; 6-Hydroxymelatonin Sulfate Sodium; 6-Sulphatoxymelatonin Sodium; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine](/img/no-structure.png)